4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a sulfonamide-containing benzamide derivative with a 1,3-benzothiazole core. Its structure features a 4-methoxybenzothiazole moiety linked via an amide bond to a benzyl-methyl sulfamoyl-substituted benzene ring. This compound has been investigated for its antifungal properties, particularly against Candida albicans, via inhibition of thioredoxin reductase (Trr1) .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-26(15-16-7-4-3-5-8-16)32(28,29)18-13-11-17(12-14-18)22(27)25-23-24-21-19(30-2)9-6-10-20(21)31-23/h3-14H,15H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINOVNBAZIRBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzothiazole intermediate, which can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative The benzothiazole intermediate is then coupled with a benzamide derivative through a series of condensation and substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Analogues
The compound is compared to analogs with modifications in two key regions:
Sulfamoyl substituents (e.g., benzyl-methyl vs. cyclohexyl-ethyl, diethyl, or methyl-phenyl groups).
Benzothiazole ring substitutions (e.g., 4-methoxy vs. 6-nitro or 6-methoxy-3-methyl groups).
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : All analogs fall within the 350–520 g/mol range, adhering to Lipinski’s rule for drug-likeness.
Biological Activity
The compound 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 334.40 g/mol
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study: A study reported the synthesis of novel benzothiazole derivatives, including compounds similar to this compound. Among these, certain derivatives showed selective activity against the MCF-7 breast cancer cell line with IC values ranging from 1.2 to 5.3 µM .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK293 | 5.3 |
These findings suggest that the structural modifications in benzothiazole derivatives significantly influence their biological activity.
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have also been explored extensively:
- Research Findings: Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was reported at 8 µM against E. faecalis .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound D | E. faecalis | 8 |
| Compound E | S. aureus | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been linked to their ability to inhibit pro-inflammatory cytokines:
- Case Study: In vitro studies indicated that certain compounds reduced the levels of IL-6 and TNF-α in treated cells, demonstrating their potential as anti-inflammatory agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation: The compound may interfere with cellular signaling pathways involved in cell cycle regulation.
- Antibacterial Mechanism: It likely disrupts bacterial cell wall synthesis or function.
- Anti-inflammatory Effects: By modulating cytokine production, it can reduce inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
